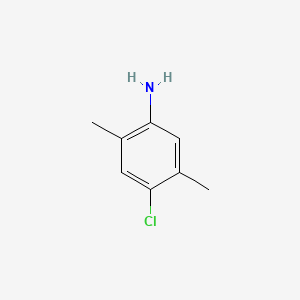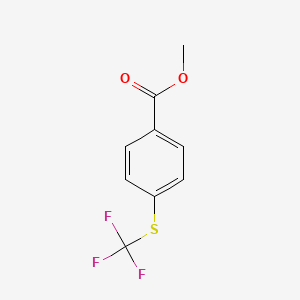
2,5-Dibromoanisole
概要
説明
2,5-Dibromoanisole is a chemical compound with the molecular formula C7H6Br2O . It is also known by other names such as 1,4-Dibromo-2-methoxybenzene . The structure consists of a benzene ring with an attached methoxy group (–OCH3) and two bromine atoms (–Br) as substituents .
Synthesis Analysis
The synthesis of 2,5-Dibromoanisole can be achieved from 4-Bromo-3-methoxyaniline . The process involves the addition of cuprous bromide and hydrogen bromide to a reaction flask. The diazonium salt is added under stirring, and the temperature rises when decomposed, controlled at 40 to 65 °C . After the addition, the mixture is stirred, cooled, and filtered to obtain the brown solid 2,5-dibromoanisole .Molecular Structure Analysis
The molecular structure of 2,5-Dibromoanisole contains a total of 16 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) . The molecule contains a total of 16 atoms. There are 6 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 2 Bromine atoms .Physical And Chemical Properties Analysis
2,5-Dibromoanisole has an average mass of 265.930 Da and a monoisotopic mass of 263.878540 Da . It appears as an off-white to yellow liquid crystalline . The boiling point is 257-261 °C, and it has a density of 1.823±0.06 g/cm3 .科学的研究の応用
Environmental Fate and Phytovolatilization
2,5-Dibromoanisole and its structural analogs like 2,4-dibromophenol have been extensively studied for their environmental behavior, particularly in relation to volatilization processes. For instance, the research conducted by Zhang et al. (2020) explored the volatilization tendencies and bioaccumulation of such compounds in rice plants, showing that these substances can be phytovolatilized, enhancing their emission into the atmosphere. This indicates their potential influence on global cycles of bromophenols and bromoanisoles in the environment (Zhang et al., 2020).
Chemical Synthesis and Ring Fission
The compound has been explored in the context of chemical synthesis and transformation. For example, Amupitan and Stansfield (1974) investigated how 2,5-Dihydroanisole, a related compound, reacts with dibromocarbene to form specific adducts, which under certain conditions can lead to the formation of bromomethoxybenzocyclobutenones. This study highlights the compound's role in synthetic chemistry, particularly in the formation and transformation of complex organic structures (Amupitan & Stansfield, 1974).
Atmospheric Chemistry and Particulate Matter Composition
The composition and impact of particulate matter (PM2.5) in the atmosphere have been linked to compounds like 2,5-Dibromoanisole. Lewandowski et al. (2007) conducted a study to assess the overall composition of PM2.5, focusing on polar compounds from secondary organic aerosol (SOA). Their findings included the identification and quantification of polar organic compounds, contributing to our understanding of the role of compounds like 2,5-Dibromoanisole in atmospheric chemistry and environmental pollution (Lewandowski et al., 2007).
Marine Environmental Studies
2,5-Dibromoanisole has also been a subject of study in marine environments. Watanabe, Kashimoto, and Tatsukawa (1983) examined the concentrations of polybrominated anisoles, including 2,5-Dibromoanisole, in marine fish, shellfish, and sediments in Japan. Their research provided insights into the bioaccumulation and environmental persistence of such compounds in marine ecosystems (Watanabe et al., 1983).
作用機序
Pharmacokinetics
The pharmacokinetics of 2,5-Dibromoanisole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a brominated compound, it may have unique pharmacokinetic properties compared to non-brominated compounds. The impact of these properties on the bioavailability of 2,5-Dibromoanisole is currently unknown .
特性
IUPAC Name |
1,4-dibromo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGNTPRGNRICPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539376 | |
| Record name | 1,4-Dibromo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromoanisole | |
CAS RN |
95970-08-4 | |
| Record name | 1,4-Dibromo-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)



